molecular formula C20H25N3O B1653461 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 185299-21-2

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B1653461
CAS No.: 185299-21-2
M. Wt: 323.4 g/mol
InChI Key: BVNVSFIWPXOPDU-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 3-methyl substitution and an ethyl chain linked to a 4-phenyl-piperazine moiety. The presence of the piperazine ring and the phenyl group contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core and piperazine ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective acetylcholinesterase inhibitor with mixed-type inhibition sets it apart from other similar compounds .

Properties

CAS No.

185299-21-2

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H25N3O/c1-17-6-5-7-18(16-17)20(24)21-10-11-22-12-14-23(15-13-22)19-8-3-2-4-9-19/h2-9,16H,10-15H2,1H3,(H,21,24)

InChI Key

BVNVSFIWPXOPDU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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